ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. In one approach, a piperazine derivative reacts with a precursor compound (likely containing a pyrimidine core) in the presence of potassium carbonate . The reaction occurs in chloroform at room temperature, leading to the formation of the target compound . Further characterization using techniques like mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis confirms its structure.
Scientific Research Applications
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrid compounds, which can be synthesized using this compound, have shown promising neuroprotective and anti-inflammatory properties . They could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Development of New Drugs
Scientific research is used to develop new drugs, medical treatments, and vaccines . The compound could potentially be used in the development of new drugs due to its unique chemical structure.
Solar Cell Applications
The compound has potential applications in the field of solar cells . It could be used as a sensitizer in dye-sensitized solar cells .
Fluorescence Probes
The compound could potentially be used as a fluorescence probe for the detection of certain metal ions .
Anticancer Drug Development
The pharmacological effect of DHPMs, which can be synthesized using this compound, has been widely investigated, mainly focusing on anticancer drug development .
Mechanism of Action
While specific studies on the mechanism of action for this compound are limited, its potential lies in neuroprotection and anti-neuroinflammatory effects. In vitro experiments demonstrate that it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Additionally, it reduces endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. Molecular docking studies suggest interactions with ATF4 and NF-kB proteins .
properties
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-4-24-16(21)14-10(2)18-17(22)19-15(14)25-9-13(20)11-5-7-12(23-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQSVQSHCQFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
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